molecular formula C12H18ClNO2S B2582779 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pivalamide CAS No. 2034528-34-0

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pivalamide

Cat. No. B2582779
M. Wt: 275.79
InChI Key: BVKILSHDAZJJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pivalamide” is 275.79. The related compound “2-(5-chlorothiophen-2-yl)ethanamine hydrochloride” has a molecular formula of C6H9Cl2NS, an average mass of 198.113 Da, and a monoisotopic mass of 196.983276 Da .


Physical And Chemical Properties Analysis

The related compound “2-(5-chlorothiophen-2-yl)ethanamine hydrochloride” has several physical and chemical properties listed, including density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Cystic Fibrosis Therapy

N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1 (compound 15Jf) has shown promise in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Research has indicated that specific structural modifications, such as constraining the C4'-C5 bithiazole tether in the s-cis conformation, can significantly enhance corrector activity. This compound and its analogues represent a potential therapeutic avenue for cystic fibrosis treatment (Yu et al., 2008).

Organic Synthesis and Lithiation Processes

The compound's framework has been utilized in the study of lithiation processes, particularly in N-[2-(4-methoxyphenyl)ethyl]pivalamide, where variations in the site of lithiation have been observed. Such studies are crucial for understanding and developing new synthetic pathways in organic chemistry (Smith et al., 2012).

Metabolism and Pharmacokinetics

N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide, a derivative, has been studied for its metabolic pathway in human liver microsomes. The research has identified specific metabolites through high-resolution tandem mass spectrometry, contributing to the understanding of its pharmacokinetics and potential therapeutic applications (Song et al., 2014).

Crystal Structure and Supramolecular Chemistry

Investigations into the crystal structure of related compounds have provided insights into supramolecular packing motifs, which are essential for designing materials with specific properties. For instance, the study of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide has revealed novel organizational motifs, potentially applicable in columnar liquid crystals and other material sciences (Lightfoot et al., 1999).

Safety And Hazards

The related compound “2-(5-chlorothiophen-2-yl)ethanamine hydrochloride” has several safety and hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-12(2,3)11(15)14-7-8(16-4)9-5-6-10(13)17-9/h5-6,8H,7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKILSHDAZJJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(S1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.